N-Methylpropionamide
Overview
Description
N-Methylpropionamide (NMP) is a compound with the molecular formula C4H9NO . It is also known by other names such as N-Methylpropanamide, Propanamide, N-methyl-, Propionamide, N-methyl-, and others . It has a molecular weight of 87.12 g/mol .
Synthesis Analysis
While specific synthesis methods for N-Methylpropionamide were not found in the search results, it’s worth noting that N-Methylpropionamide has been used in the synthesis of other compounds. For instance, it has been used to investigate amide-induced phase separation of hexafluoro-2-propanol-water mixtures .Molecular Structure Analysis
The IUPAC name for N-Methylpropionamide is N-methylpropanamide . The InChI representation isInChI=1S/C4H9NO/c1-3-4(6)5-2/h3H2,1-2H3,(H,5,6)
. The Canonical SMILES representation is CCC(=O)NC
. Physical And Chemical Properties Analysis
N-Methylpropionamide has a density of 0.931 g/mL at 25 °C (lit.), a melting point of -43 °C (lit.), and a boiling point of 146 °C/90 mmHg (lit.) . It has a vapor pressure of 0.13mmHg at 25°C . The refractive index is n20/D 1.436 (lit.) .Scientific Research Applications
Electrolytic Solvent
N-Methylpropionamide is used as an electrolytic solvent . It is remarkable for its high dielectric constant, which is one of the highest reported for a non-ionic liquid . This property, along with a wide liquid range and good chemical and thermal stability, makes NMP an interesting and valuable solvent for electrochemical research .
Purification and Properties
The purification and properties of N-Methylpropionamide have been extensively studied . It is a colorless, odorless liquid at room temperature . The physical properties of NMP have been measured and reported, including its boiling point, freezing point, and dielectric constant .
Protolysis in Aqueous Solution
N-Methylpropionamide undergoes protolysis in aqueous solution . The activation energies for the base-catalysed reaction and the acid-catalysed protolysis have been measured .
Electrolysis
When N-Methylpropionamide containing 5–10 per cent sulfuric acid is electrolyzed, it yields the methane bis-amide (4,6-diaza-3,7-nonadione), among other products .
Chemical and Thermal Stability
N-Methylpropionamide exhibits good chemical and thermal stability . This makes it suitable for use in various research applications that require stable compounds .
High Dielectric Constant
N-Methylpropionamide has a high dielectric constant . This property makes it useful in applications that require materials with high dielectric constants .
Safety and Hazards
When handling N-Methylpropionamide, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
N-Methylpropionamide, also known as N-Methylpropanamide, is an organic chemical compound with the molecular formula C4H9NO
Pharmacokinetics
Its physical properties such as boiling point (146 °c/90 mmhg) and density (0.931 g/mL at 25 °C) suggest that it may have certain bioavailability characteristics common to other small organic compounds.
properties
IUPAC Name |
N-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-3-4(6)5-2/h3H2,1-2H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQAMHYHNCADNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061583 | |
Record name | Propanamide, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylpropionamide | |
CAS RN |
1187-58-2 | |
Record name | N-Methylpropionamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187-58-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylpropanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylpropionamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54114 | |
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Record name | Propanamide, N-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanamide, N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylpropionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.363 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-METHYLPROPANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TSZ8HW6DQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of N-Methylpropionamide?
A1: N-Methylpropionamide has the molecular formula C4H9NO and a molecular weight of 87.12 g/mol.
Q2: What spectroscopic techniques have been used to characterize N-Methylpropionamide?
A2: Several spectroscopic methods have been employed to study N-Methylpropionamide, including:
- NMR Spectroscopy: Used to analyze the structure and dynamics of N-Methylpropionamide in solution, particularly focusing on hydrogen bonding interactions and molecular motions. [, , , , , ]
- Infrared (IR) Spectroscopy: Employed to investigate the characteristic vibrational modes of N-Methylpropionamide, particularly the N–H and C=O stretching vibrations that provide insights into hydrogen bonding and molecular conformation. [, , ]
- Raman Spectroscopy: Utilized to study the vibrational modes of N-Methylpropionamide, including preresonance and resonance Raman spectroscopy to enhance specific vibrational bands and provide information about molecular structure and interactions. [, , ]
- UV-Vis Spectroscopy: Used in studies involving the photodegradation of herbicides like metamifop, where N-Methylpropionamide derivatives are formed as degradation products. UV-Vis spectroscopy aids in monitoring the degradation process and identifying the products. []
Q3: What is known about the dielectric properties of N-Methylpropionamide?
A3: N-Methylpropionamide exhibits a high dielectric constant, making it suitable as a solvent for electrolytic solutions. [, , ] The dielectric properties are influenced by temperature and the presence of other solvents like methanol. Studies suggest a homogeneous liquid structure with varying hydrogen bonding depending on the solvent composition. []
Q4: How does the molecular structure of N-Methylpropionamide influence its interaction with water?
A4: N-Methylpropionamide interacts with water through hydrogen bonding. The amide group (–CONH–) acts as both a hydrogen bond donor and acceptor. [] The hydrophobic ethyl group influences its solubility and interactions with hydrophobic molecules. []
Q5: What is known about the self-association of N-Methylpropionamide in solution?
A5: N-Methylpropionamide molecules can self-associate in solution through hydrogen bonding, forming dimers and larger aggregates. This self-association influences its physical properties, such as viscosity and dielectric relaxation. [, , ]
Q6: What are some applications of N-Methylpropionamide as a solvent?
A6: Due to its high dielectric constant, N-Methylpropionamide is used as a solvent for:
- Electrochemical studies: Investigating the behavior of electrolytes and conducting electrochemical reactions. [, , , ]
- Spectroscopic studies: Providing a polar environment for studying molecular interactions and dynamics using techniques like NMR and IR spectroscopy. [, , ]
Q7: How does N-Methylpropionamide participate in chemical reactions?
A7: N-Methylpropionamide can participate in several reactions, including:
- Hydrolysis: It can be hydrolyzed to propionic acid and methylamine, a reaction catalyzed by specific enzymes like theanine hydrolase found in tea leaves. []
- Hydrosilylation: The carbonyl group can undergo hydrosilylation reactions with hydrosilanes, catalyzed by transition metal complexes like triruthenium dodecacarbonyl. This reaction is promising for synthesizing new polymers and modifying material properties. [, ]
Q8: How do structural modifications to N-Methylpropionamide affect its properties?
A8: Structural modifications, like changing the N-alkyl substituent or introducing electron-withdrawing groups, can significantly impact N-Methylpropionamide's properties, including:
- Solubility: Increasing the alkyl chain length generally decreases water solubility. []
- Hydrogen bonding: The strength and nature of hydrogen bonding interactions. [, ]
- Chemical reactivity: For instance, introducing electron-withdrawing groups on the aromatic ring of N-phenylacetamide derivatives influences their reactivity in nucleophilic aromatic substitution reactions. [, ]
Q9: Does N-Methylpropionamide exhibit any biological activity?
A9: While N-Methylpropionamide itself hasn't been extensively studied for direct biological activity, some derivatives demonstrate significant effects:
- Protein Synthesis Inhibition: Compounds like 2-(4-methyl-2,6-dinitroanilino)-N-methylpropionamide (MDMP) are potent inhibitors of protein synthesis in plants and eukaryotic systems. MDMP specifically inhibits the initiation step of translation by interfering with the binding of mRNA to ribosomes. [, , , , , , ]
- Herbicidal activity: Metamifop, a herbicide containing the N-Methylpropionamide moiety, effectively controls annual grass weeds in rice. []
Q10: How does MDMP, a derivative of N-Methylpropionamide, affect mRNA stability?
A10: MDMP's inhibition of protein synthesis initiation, by reducing ribosome density on mRNA, can impact mRNA stability. Studies on Xenopus laevis vitellogenin mRNA revealed that maintaining a high ribosome density, not continuous protein synthesis, is crucial for estrogen-mediated mRNA stabilization. MDMP treatment led to vitellogenin mRNA degradation, suggesting a potential link between ribosome density and mRNA stability, independent of ongoing protein synthesis. []
Q11: What is known about the environmental fate of N-Methylpropionamide and its derivatives?
A11: Research on the herbicide metamifop provides insights into the environmental fate of N-Methylpropionamide derivatives. Studies show that metamifop undergoes photodegradation in water/acetonitrile solutions upon UV irradiation. [] The identified degradation products included N-(2-fluorophenyl)-2-hydroxy-N-methylpropionamide (HPFMA), suggesting further degradation pathways for these compounds in the environment. [, ]
Q12: Have computational methods been employed to study N-Methylpropionamide?
A12: While the provided research doesn't explicitly detail computational studies on N-Methylpropionamide itself, computational chemistry techniques like molecular dynamics (MD) simulations are applicable to study:
- Solvation dynamics: Simulating the behavior of N-Methylpropionamide in various solvents and investigating the influence of hydrogen bonding on solvation properties. []
- Reaction mechanisms: Investigating the mechanisms of reactions involving N-Methylpropionamide, such as hydrosilylation, to gain deeper insights into the reaction pathways and optimize reaction conditions. []
Q13: What are potential future research directions for N-Methylpropionamide and its derivatives?
A13: Given the properties and applications highlighted, future research could explore:
- Developing new N-Methylpropionamide-based polymers: Leveraging the hydrosilylation reaction to synthesize polymers with tailored properties for various applications. []
- Exploring the structure-activity relationship of MDMP analogs: Designing and synthesizing novel protein synthesis inhibitors with improved potency and selectivity for specific therapeutic targets. [, , , , , , ]
- Investigating the environmental fate and impact of N-Methylpropionamide derivatives: Assessing the persistence, bioaccumulation, and potential ecotoxicological effects of these compounds in various environmental compartments. [, ]
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